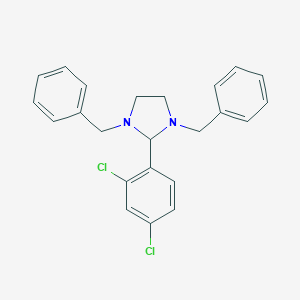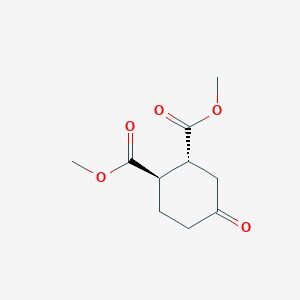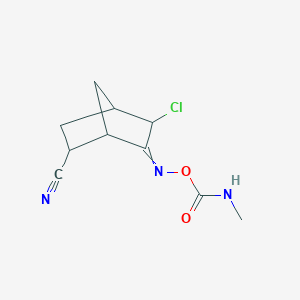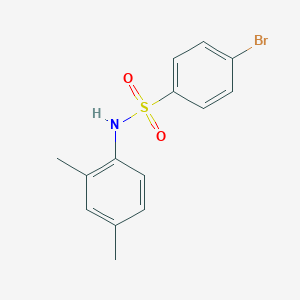
ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a chemical compound with the molecular formula C16H16N2O3 . It is used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .
Synthesis Analysis
This compound can be synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . It has also been synthesized via one-pot tandem Knoevenagel-cyclocondensation of malononitrile, 4-fluorobenzaldehyde and in situ generated ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in aqueous ethanol at room temperature .
Molecular Structure Analysis
The pyran ring of the compound adopts a twisted boat conformation . The tolyl rings and carboxylate group are attached to the pyran ring with torsion angles . The ethyl group is disordered over two orientations .
Chemical Reactions Analysis
The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites . It has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.31 g/mol . More detailed physical and chemical properties are not available in the retrieved literature.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWVOYEFHWDDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381511 |
Source


|
| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
72568-47-9 |
Source


|
| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate explored in the research?
A: The research primarily investigates this compound's potential as a corrosion inhibitor for low carbon steel (LCS) in acidic environments []. Specifically, studies have focused on its effectiveness in 1.0 M HCl solutions.
Q2: How does this compound inhibit corrosion?
A: Electrochemical studies suggest that this compound acts as a mixed-type inhibitor []. This means it can influence both the anodic and cathodic reactions involved in the corrosion process. The inhibition mechanism is proposed to involve both physical and chemical adsorption of the molecule onto the LCS surface, forming a protective layer [].
Q3: What is known about the adsorption behavior of this compound on metal surfaces?
A: Research indicates that the adsorption of this compound onto LCS surfaces in acidic environments follows the Langmuir adsorption isotherm model []. This suggests that adsorption occurs at specific, homogeneous sites on the metal surface, forming a monolayer.
Q4: Have computational chemistry approaches been used to study this compound?
A: Yes, computational methods have been employed to calculate quantum chemical parameters for this compound []. These parameters, including EHOMO, ELUMO, energy gap, global hardness, and Fukui indices, provide insights into the molecule's reactivity and its potential interactions with metal surfaces [].
Q5: Beyond corrosion inhibition, has this compound exhibited potential in other areas?
A: Research has shown that derivatives of this compound, synthesized from its hydrazide form, exhibit promising anticancer activities [, ]. These derivatives demonstrate cytotoxic effects against various cancer cell lines and show inhibitory activity against tyrosine kinases and Pim-1 kinase, highlighting their potential for further development as anticancer agents [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



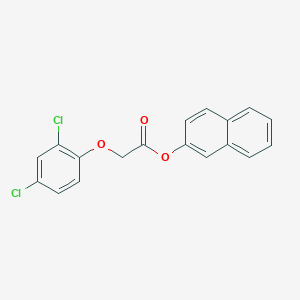

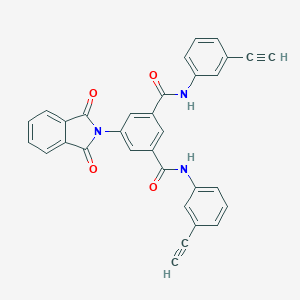
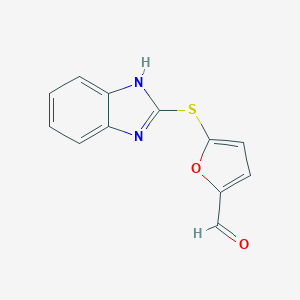

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
